![molecular formula C21H20N6O3 B13647177 N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds also contain a nitrogen-rich heterocyclic ring and exhibit a wide range of biological activities.
Indole derivatives: Similar to pyrazolopyrimidines, indole derivatives have significant biological and medicinal applications.
Uniqueness
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H20N6O3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[4-[6-[4-(2-hydroxyethyl)anilino]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N6O3/c1-13(29)23-15-6-8-17(9-7-15)27-19-18(12-22-27)20(30)26-21(25-19)24-16-4-2-14(3-5-16)10-11-28/h2-9,12,28H,10-11H2,1H3,(H,23,29)(H2,24,25,26,30) |
InChI-Schlüssel |
QCPOHLNEVJVBBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)NC4=CC=C(C=C4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


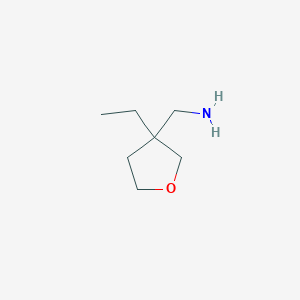
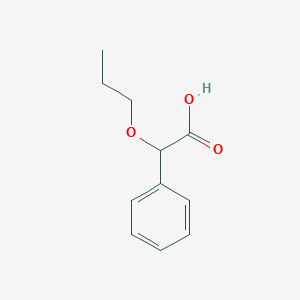
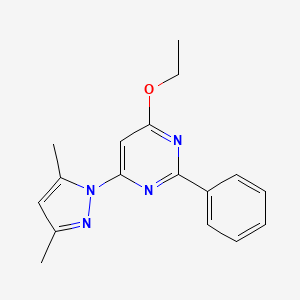
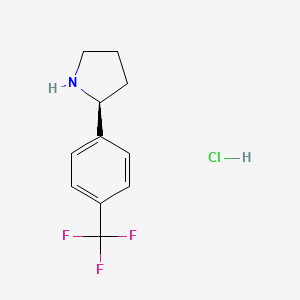
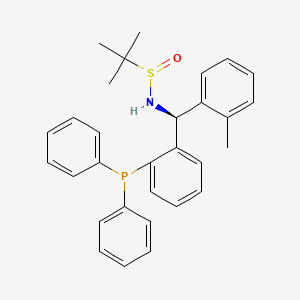
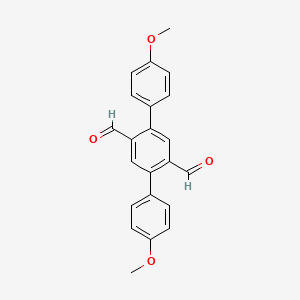
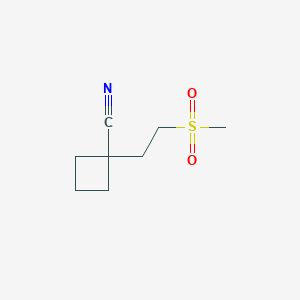
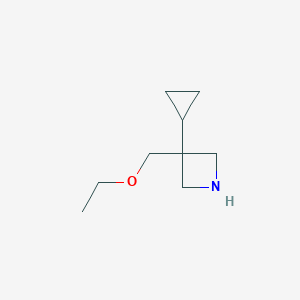


![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
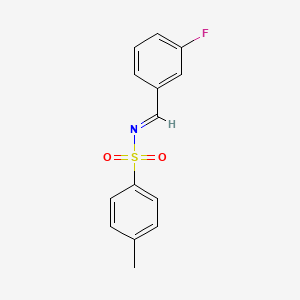
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
